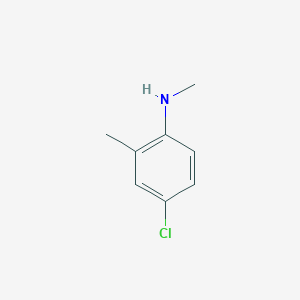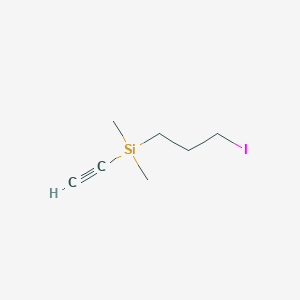
Ethynyl(3-iodopropyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynyl(3-iodopropyl)dimethylsilane is a specialized organosilicon compound with the molecular formula C7H13ISi. This compound features an ethynyl group attached to a silicon atom, which is further bonded to a 3-iodopropyl group and two methyl groups. The presence of both iodine and silicon in its structure makes it a versatile reagent in organic synthesis, particularly in the field of organosilicon chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethynyl(3-iodopropyl)dimethylsilane can be synthesized through various methods. One common approach involves the hydrosilylation of propargyl iodide with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Another method involves the dehydrogenative coupling of a terminal alkyne with a hydrosilane. This reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, resulting in the formation of the silylacetylene compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale synthesis, making the compound readily available for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ethynyl(3-iodopropyl)dimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Cycloaddition Reactions: The ethynyl group can undergo cycloaddition reactions, forming cyclic compounds with various dienes and azides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Cross-Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases such as triethylamine are typically used.
Cycloaddition Reactions: Dienes, azides, and other unsaturated compounds are used as reactants.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and other substituted derivatives.
Cross-Coupling Reactions: Products include various aryl and vinyl derivatives.
Cycloaddition Reactions: Products include cyclic compounds such as triazoles and cyclopentenes.
Aplicaciones Científicas De Investigación
Ethynyl(3-iodopropyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a labeling reagent in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with silicon-containing motifs.
Mecanismo De Acción
The mechanism of action of Ethynyl(3-iodopropyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and iodine groups. The ethynyl group can undergo addition reactions, while the iodine atom can be substituted with other nucleophiles. These reactions often proceed through the formation of reactive intermediates, such as palladium complexes in cross-coupling reactions, which facilitate the formation of new chemical bonds .
Comparación Con Compuestos Similares
Ethynyl(3-iodopropyl)dimethylsilane can be compared with other similar compounds, such as:
Ethynyltrimethylsilane: Lacks the iodine group, making it less versatile in substitution reactions.
Propargyltrimethylsilane: Contains a terminal alkyne but lacks the iodine group, limiting its reactivity in certain cross-coupling reactions.
3-Iodopropyltrimethylsilane: Contains the iodine group but lacks the ethynyl group, making it less reactive in cycloaddition reactions.
The uniqueness of this compound lies in its combination of an ethynyl group and an iodine atom, providing a versatile platform for various chemical transformations.
Propiedades
Fórmula molecular |
C7H13ISi |
|---|---|
Peso molecular |
252.17 g/mol |
Nombre IUPAC |
ethynyl-(3-iodopropyl)-dimethylsilane |
InChI |
InChI=1S/C7H13ISi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 |
Clave InChI |
HPEVUCZINJAVPC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCI)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


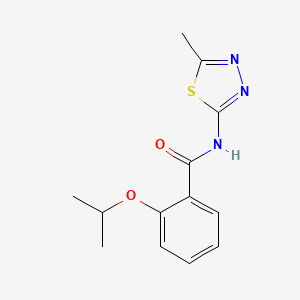
![(R)-(2,3-Difluoro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B13503522.png)
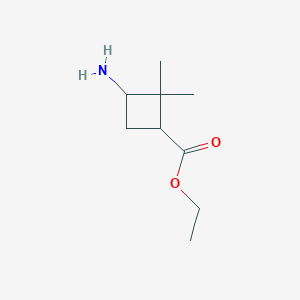

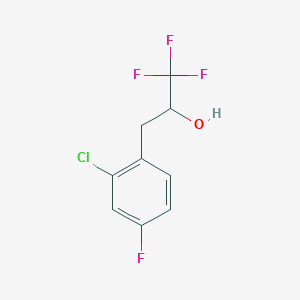
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxypiperidine-1-carboxylate](/img/structure/B13503533.png)

![3-[(4-Aminophenyl)sulfanyl]propanoic acid](/img/structure/B13503542.png)
![rac-(4aR,7aR)-4a-(methoxymethyl)-octahydropyrano[2,3-c]pyrrole hydrochloride, cis](/img/structure/B13503544.png)
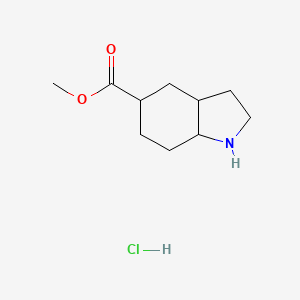
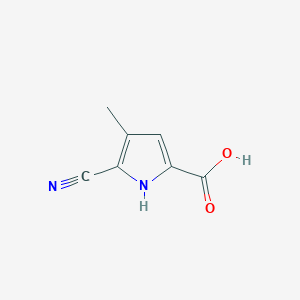
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine](/img/structure/B13503578.png)
